

Physical and chemical properties of 6-Methylisatin

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methylisatin

Cat. No.: B072448

[Get Quote](#)

An In-depth Technical Guide to **6-Methylisatin**: Properties, Synthesis, and Applications

Introduction

6-Methylisatin, a derivative of the versatile isatin scaffold, is a compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Isatin (1H-indole-2,3-dione) itself is an endogenous molecule found in humans and possesses a broad spectrum of biological activities.^[1] The methylation at the 6-position of the indole ring modifies the electronic and steric properties of the parent molecule, offering a nuanced profile for further chemical exploration. This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic characterization, synthesis, and reactivity of **6-Methylisatin**, positioning it as a valuable building block for the synthesis of novel bioactive compounds.^{[2][3]}

Molecular Structure and Physicochemical Properties

6-Methylisatin is systematically named 6-methylindoline-2,3-dione.^[4] It presents as a yellow to orange crystalline powder at room temperature.^[5] The core structure consists of a bicyclic system where a benzene ring is fused to a five-membered heterocyclic ring containing an amide (a γ -lactam) and a ketone group.

Diagram 1: Chemical Structure of **6-Methylisatin**

Caption: Chemical structure of **6-Methylisatin** (CAS: 1128-47-8).

The physicochemical properties of **6-Methylisatin** are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
CAS Number	1128-47-8	[2][4][5]
Molecular Formula	C ₉ H ₇ NO ₂	[4][6]
Molecular Weight	161.16 g/mol	[6][7]
Appearance	Yellow to orange crystalline powder	[5]
Melting Point	>147 °C	[5]
Boiling Point	366.6 °C (Predicted)	[5]
Density	1.301 ± 0.06 g/cm ³ (Predicted)	[5][7]
Solubility	Slightly soluble in water; Soluble in organic solvents such as ethanol and acetone.	[5]
pKa	9.87 ± 0.20 (Predicted)	[5]
XLogP3	1.2	[6]
Hydrogen Bond Donor Count	1	[6][7]
Hydrogen Bond Acceptor Count	2	[6][7]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural confirmation of **6-Methylisatin**. While specific experimental spectra for **6-Methylisatin** are not consistently published, the following sections detail the expected spectroscopic data based on its structure and data from closely related analogs like 7-Methylisatin.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H proton, the aromatic protons, and the methyl group protons. The amide proton (N-H) typically appears as a broad singlet in the downfield region (~11.0 ppm), with its chemical shift being sensitive to solvent and concentration. The aromatic protons on the benzene ring will appear as multiplets between 7.0 and 7.5 ppm. The methyl group ($-\text{CH}_3$) protons will present as a sharp singlet in the upfield region (~2.4 ppm).
- ^{13}C NMR: The carbon NMR spectrum will feature signals for the two carbonyl carbons (C2 and C3) at the downfield end of the spectrum, typically in the range of 158-184 ppm.[8] The aromatic carbons will resonate between 110-150 ppm, and the methyl carbon will appear in the upfield region, around 18-21 ppm.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of **6-Methylisatin** is characterized by the following absorption bands:

- N-H Stretch: A broad absorption band around $3200\text{-}3400\text{ cm}^{-1}$ corresponding to the N-H stretching vibration of the amide.
- C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm^{-1} , while aliphatic C-H stretches from the methyl group are observed just below 3000 cm^{-1} (around $2850\text{-}2950\text{ cm}^{-1}$).[8]
- C=O Stretch: Two strong, distinct absorption bands for the two carbonyl groups are expected in the region of $1720\text{-}1760\text{ cm}^{-1}$. The ketone (C3) and amide (C2) carbonyls will have slightly different frequencies.[8]
- C=C Stretch (Aromatic): Medium intensity bands around 1610 cm^{-1} and 1470 cm^{-1} are characteristic of the C=C stretching vibrations within the aromatic ring.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under Electron Impact (EI) ionization, the mass spectrum of **6-Methylisatin** would show a prominent molecular ion peak $[M]^+$ at $m/z = 161$, confirming its molecular weight.[8] A common fragmentation pathway for isatins involves the sequential loss of the two carbonyl groups (as CO), leading to a significant fragment ion.[8]

Experimental Protocol: Spectroscopic Analysis Workflow

Diagram 2: Workflow for Spectroscopic Characterization

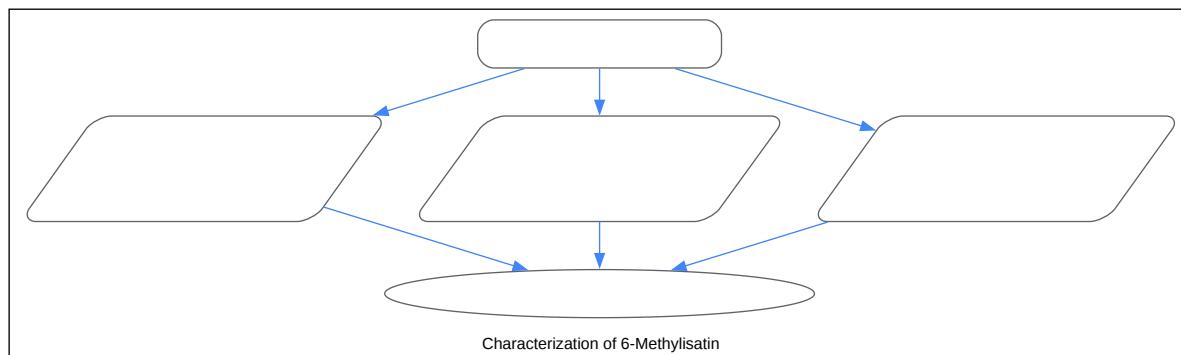


Figure 2. Experimental Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the complete spectroscopic characterization of a synthesized **6-Methylisatin** sample.

Protocol for FT-IR Spectroscopy (KBr Pellet Method):[8]

- Sample Preparation: A small amount (~1-2 mg) of dry **6-Methylisatin** is finely ground with about 100-200 mg of spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a homogeneous powder is obtained.
- Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm^{-1} .

Synthesis of **6-Methylisatin**

The synthesis of isatin and its derivatives can be achieved through several established methods, with the Sandmeyer isatin synthesis being a classic and reliable approach. This method can be adapted for the synthesis of **6-Methylisatin** starting from 4-methylaniline (p-toluidine).

Step-by-Step Synthesis Protocol (Adapted from Sandmeyer Synthesis):[10]

Step 1: Synthesis of Isonitrosoaceto-p-toluidide

- In a suitable reaction vessel, dissolve chloral hydrate in water.
- Sequentially add crystallized sodium sulfate, a solution of 4-methylaniline in dilute hydrochloric acid, and a solution of hydroxylamine hydrochloride.
- Heat the mixture to boiling for a few minutes. The reaction is typically complete when a crystalline product separates.
- Cool the mixture and collect the crude isonitrosoaceto-p-toluidide by filtration. Wash with water and dry.

Step 2: Cyclization to **6-Methylisatin**

- Warm concentrated sulfuric acid to approximately 50°C in a flask equipped with a mechanical stirrer.

- Gradually add the dry isonitrosoaceto-p-toluidide from Step 1, maintaining the temperature between 60-70°C. External cooling may be necessary to control the exothermic reaction.
- After the addition is complete, heat the solution to 80°C for about 10 minutes to ensure the completion of the cyclization reaction.
- Carefully pour the reaction mixture onto crushed ice. The crude **6-Methylisatin** will precipitate.
- Collect the solid by filtration and wash thoroughly with cold water.

Purification:

- The crude product can be purified by dissolving it in an aqueous sodium hydroxide solution.
- The resulting solution is filtered to remove insoluble impurities.
- The filtrate is then carefully acidified with hydrochloric acid, causing the purified **6-Methylisatin** to precipitate.
- The solid is collected by filtration, washed with water, and dried.

Chemical Reactivity and Key Transformations

The reactivity of **6-Methylisatin** is governed by the functional groups present in its core structure: the N-H group of the amide, the highly reactive C3-carbonyl group, and the aromatic ring.

Diagram 3: Reactive Sites of **6-Methylisatin**

Caption: Diagram illustrating the principal sites of chemical reactivity on the **6-Methylisatin** molecule.

- N-Substitution: The amide proton is acidic and can be removed by a base, allowing for N-alkylation or N-acylation reactions. This is a common strategy to introduce various substituents at the N1 position, which can significantly modulate the biological activity of the resulting derivatives.[\[10\]](#)

- Reactions at the C3-Carbonyl: The C3-carbonyl group is highly electrophilic and is the most reactive site in the isatin core.[\[11\]](#) It readily undergoes nucleophilic addition and condensation reactions with a wide variety of nucleophiles, including amines, hydrazines, and active methylene compounds. These reactions are extensively used to synthesize Schiff bases, hydrazone, and spiro-heterocyclic derivatives, many of which exhibit interesting pharmacological properties.[\[12\]](#)[\[13\]](#)
- Electrophilic Aromatic Substitution: The benzene ring of the isatin core can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing substituents (the methyl group and the fused ring system) will influence the position of the incoming electrophile.

Applications in Research and Drug Discovery

Isatin and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The introduction of a methyl group at the 6-position can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.

Derivatives of isatin have been reported to possess a diverse array of biological activities, including:

- Anticancer: Isatin derivatives have shown potential as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[\[9\]](#)[\[11\]](#)
- Antiviral: Certain isatin derivatives, like methisazone, have demonstrated antiviral activity.[\[1\]](#)
- Anticonvulsant: A number of isatin derivatives have been synthesized and evaluated for their anticonvulsant properties.[\[1\]](#)[\[12\]](#)
- Antimicrobial and Antitubercular: Various substituted isatins have shown activity against bacteria, including *M. tuberculosis*.[\[1\]](#)[\[11\]](#)

The 6-methyl substituent can play a crucial role in the structure-activity relationship (SAR) of these compounds. It can enhance binding to hydrophobic pockets in target enzymes or receptors and can also influence the overall electronic properties of the aromatic system, thereby affecting reactivity and biological activity. Therefore, **6-Methylisatin** serves as an

excellent starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents.

Conclusion

6-Methylisatin is a synthetically accessible and highly versatile derivative of isatin. Its well-defined physical and chemical properties, coupled with the multiple reactive sites within its structure, make it an invaluable tool for researchers in organic synthesis and medicinal chemistry. The potential for derivatization at the nitrogen, the C3-carbonyl, and the aromatic ring allows for the creation of a vast chemical space for the exploration of new bioactive molecules. A thorough understanding of its characteristics, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

[5] **6-Methylisatin** | 1128-47-8 | 98% - LBAO Chemicals. (n.d.). LBAO Chemicals. Retrieved January 9, 2026, from [14] Synthesis of phenyl-6-methyl isatin - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 9, 2026, from [12] Biological activities of isatin and its derivatives. | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 9, 2026, from [4] **6-Methylisatin** 97% | CAS: 1128-47-8 | AChemBlock. (n.d.). AChemBlock. Retrieved January 9, 2026, from [2] CAS No : 1128-47-8 | Product Name : **6-Methylisatin** | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 9, 2026, from [1] Biological activities of isatin and its derivatives - PubMed. (n.d.). PubMed. Retrieved January 9, 2026, from [11] Biological activities of isatin and its derivatives - ResearchGate. (n.d.). ResearchGate. Retrieved January 9, 2026, from [6] 6-Methyl-1H-indole-2,3-dione | C9H7NO2 | CID 14318 - PubChem. (n.d.). PubChem. Retrieved January 9, 2026, from [7] CAS 1128-47-8 **6-Methylisatin** - Alfa Chemistry. (n.d.). Alfa Chemistry. Retrieved January 9, 2026, from [8] Spectroscopic characterization of 7-Methylisatin (NMR, IR, Mass Spec) - Benchchem. (n.d.). Benchchem. Retrieved January 9, 2026, from [9] Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - MDPI. (n.d.). MDPI. Retrieved January 9, 2026, from [3] (PDF) ChemInform Abstract: Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry - ResearchGate. (n.d.). ResearchGate. Retrieved January 9, 2026, from [15] Isatin - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [10] Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (n.d.). Retrieved January 9, 2026, from [13] Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - NIH. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Methylisatin 97% | CAS: 1128-47-8 | AChemBlock [achemblock.com]
- 5. Ibaocochemicals.com [ibaocochemicals.com]
- 6. 6-Methyl-1H-indole-2,3-dione | C9H7NO2 | CID 14318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Biological activities of isatin and its derivatives. | Semantic Scholar [semanticscholar.org]
- 13. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Physical and chemical properties of 6-Methylisatin]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072448#physical-and-chemical-properties-of-6-methylisatin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com